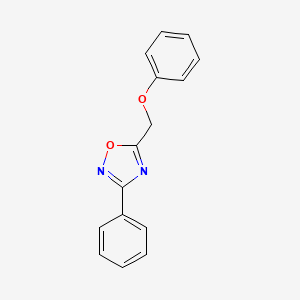![molecular formula C28H23N3O3S B11610545 (5E)-1-(4-methoxyphenyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11610545.png)
(5E)-1-(4-methoxyphenyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-1-(4-甲氧基苯基)-5-{[1-(4-甲基苄基)-1H-吲哚-3-基]亚甲基}-2-硫代二氢嘧啶-4,6(1H,5H)-二酮是一种复杂的 органическое соединение,属于二氢嘧啶衍生物类。该化合物以其独特的结构为特征,包括一个甲氧基苯基基团、一个吲哚部分和一个硫代二氢嘧啶核心。它因其潜在的生物活性及其在各个领域的应用而引起了科学研究的兴趣。
准备方法
合成路线和反应条件
(5E)-1-(4-甲氧基苯基)-5-{[1-(4-甲基苄基)-1H-吲哚-3-基]亚甲基}-2-硫代二氢嘧啶-4,6(1H,5H)-二酮的合成通常涉及多步有机反应。一种常见的方法包括在碱的存在下,将4-甲氧基苯甲醛与1-(4-甲基苄基)-1H-吲哚-3-甲醛缩合,形成中间体。然后在受控条件下,将该中间体与硫脲和合适的催化剂反应,生成最终产物。反应条件通常需要精确的温度控制和使用惰性气氛以防止不希望的副反应。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。该工艺将针对产量和纯度进行优化,通常涉及连续流动反应器和自动化系统以确保一致的质量。高通量筛选和过程分析技术 (PAT) 的使用可以进一步提高工业生产的效率。
化学反应分析
反应类型
(5E)-1-(4-甲氧基苯基)-5-{[1-(4-甲基苄基)-1H-吲哚-3-基]亚甲基}-2-硫代二氢嘧啶-4,6(1H,5H)-二酮可以进行各种化学反应,包括:
氧化: 该化合物可以使用氧化剂(如过氧化氢或高锰酸钾)进行氧化。
还原: 可以使用还原剂(如硼氢化钠或氢化铝锂)进行还原反应。
取代: 该化合物可以参与亲核或亲电取代反应,具体取决于所涉及的官能团。
常用试剂和条件
氧化: 酸性或碱性介质中的过氧化氢。
还原: 甲醇或乙醇中的硼氢化钠。
取代: 用于亲电取代的卤化剂,如 N-溴代琥珀酰亚胺 (NBS)。
形成的主要产物
氧化: 形成相应的亚砜或砜。
还原: 形成还原的二氢嘧啶衍生物。
取代: 形成卤代衍生物或其他取代产物。
科学研究应用
化学
在化学中,该化合物用作合成更复杂分子的基础结构。它独特的结构允许探索新的反应途径并开发新颖的合成方法。
生物学
在生物学研究中,(5E)-1-(4-甲氧基苯基)-5-{[1-(4-甲基苄基)-1H-吲哚-3-基]亚甲基}-2-硫代二氢嘧啶-4,6(1H,5H)-二酮已显示出作为生物活性分子的潜力。研究表明,它具有作为抗菌剂、抗癌剂和抗炎剂的潜力。
医药
在医药领域,该化合物正在研究其治疗潜力。它与特定生物靶点相互作用的能力使其成为药物开发的候选者,特别是在癌症和传染病的治疗方面。
工业
在工业领域,由于其独特的化学性质,该化合物可用于开发新材料,如聚合物和涂层。
作用机制
(5E)-1-(4-甲氧基苯基)-5-{[1-(4-甲基苄基)-1H-吲哚-3-基]亚甲基}-2-硫代二氢嘧啶-4,6(1H,5H)-二酮的作用机制涉及其与特定分子靶点的相互作用。它可以与酶或受体结合,调节它们的活性,并导致各种生物效应。所涉及的途径可能包括抑制酶活性、破坏细胞信号传导或诱导癌细胞凋亡。
相似化合物的比较
类似化合物
- (5E)-1-(4-甲氧基苯基)-5-{[1-(4-氯苄基)-1H-吲哚-3-基]亚甲基}-2-硫代二氢嘧啶-4,6(1H,5H)-二酮
- (5E)-1-(4-甲氧基苯基)-5-{[1-(4-氟苄基)-1H-吲哚-3-基]亚甲基}-2-硫代二氢嘧啶-4,6(1H,5H)-二酮
独特性
(5E)-1-(4-甲氧基苯基)-5-{[1-(4-甲基苄基)-1H-吲哚-3-基]亚甲基}-2-硫代二氢嘧啶-4,6(1H,5H)-二酮的独特性在于其特定的取代模式,赋予其独特的化学和生物学特性。
属性
分子式 |
C28H23N3O3S |
|---|---|
分子量 |
481.6 g/mol |
IUPAC 名称 |
(5E)-1-(4-methoxyphenyl)-5-[[1-[(4-methylphenyl)methyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C28H23N3O3S/c1-18-7-9-19(10-8-18)16-30-17-20(23-5-3-4-6-25(23)30)15-24-26(32)29-28(35)31(27(24)33)21-11-13-22(34-2)14-12-21/h3-15,17H,16H2,1-2H3,(H,29,32,35)/b24-15+ |
InChI 键 |
YVHAAOOPYWHJAT-BUVRLJJBSA-N |
手性 SMILES |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C/4\C(=O)NC(=S)N(C4=O)C5=CC=C(C=C5)OC |
规范 SMILES |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=S)N(C4=O)C5=CC=C(C=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,6-dimethoxypyrimidin-4-yl)-4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B11610470.png)
![5'-Ethyl 3'-methyl 2'-amino-1-(2-methoxy-2-oxoethyl)-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11610477.png)
![6-iodo-2-[(Z)-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenylquinazolin-4(3H)-one](/img/structure/B11610486.png)
![3-hydroxy-2-[(4-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B11610488.png)
![(5Z)-3-[(2-chloro-6-fluorophenyl)methyl]-5-[(5-morpholin-4-ylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11610495.png)
![{4-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B11610499.png)

![3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11610509.png)
![4-[({(2Z)-2-[(2-fluorophenyl)imino]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B11610516.png)
![6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11610526.png)
![(3Z)-3-{(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,7-dimethyl-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B11610532.png)
![N'-[(Z)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B11610533.png)

![ethyl 1-{[(3Z)-2-oxo-3-{[3-(trifluoromethyl)phenyl]imino}-2,3-dihydro-1H-indol-1-yl]methyl}piperidine-4-carboxylate](/img/structure/B11610553.png)
